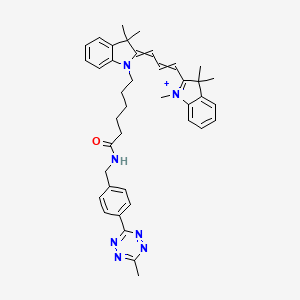
Cyanine3 tetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanine3 tetrazine is a fluorescent dye with tetrazine moiety for a conjugation reaction called TCO (trans-cyclooctene) ligation. Actually, tetrazines react not only with trans-cyclooctenes, but also with (methyl)cyclopropenes and strained non-benzo-fused cycloalkynes. Cyanine3 is a moderately hydrophobic dye, enabling labeling in non-aqueous environment as well as in aqueous media containing some organic co-solvent like acetonitrile or DMSO
Wissenschaftliche Forschungsanwendungen
1. Bioorthogonal Chemistry and Imaging
Cyanine3 tetrazine derivatives are extensively used in bioorthogonal chemistry, particularly for imaging and detection applications. They have been applied in near-infrared (NIR) fluorogenic dyes for live cells imaging, exploiting their wash-free imaging capabilities. Tetrazine-based NIR fluorogenic dyes with emission wavelengths of up to ~790 nm have been developed, enhancing fluorescence imaging in biological studies (Chen et al., 2020). Additionally, fluorogenic Cyanine-Tetrazines are used in super-resolution imaging, particularly in stimulated emission depletion (STED) microscopy, enabling the bioorthogonal labeling of cellular structures like actin in no-wash conditions (Knorr et al., 2018).
2. RNA Detection and Imaging
A significant application of this compound is in the development of bioorthogonal probes for RNA detection. These probes use tetrazine reactions to unmask vinyl ether caged fluorophores, including NIR-emitting cyanine dyes, for selective RNA imaging in live cells. This application is crucial for visualizing nucleic acids and understanding RNA dynamics in native cellular environments (Wu et al., 2016).
3. Protein Labeling and Activation
This compound derivatives are also valuable in protein labeling and activation. The addition of isocyanide-containing amino acids to the genetic code allows site-specific protein labeling through bioorthogonal cycloaddition reactions. These reactions are particularly useful for fluorescence imaging and activating tetrazine-quenched fluorophores in proteins, expanding the range of applications in biological research (Chen et al., 2019).
4. Nanoparticle Targeting and Drug Activation
In the field of drug delivery and nanoparticle targeting, this compound derivatives are used to amplify targeting performance to tumors. They are involved in strategies like inverse electron‐demand Diels–Alder cycloaddition, enhancing the targeting and therapeutic effectiveness of nanoparticle-based treatments in tumor tissues (Lu et al., 2018).
5. Development of Bioorthogonal Reagents
This compound is integral in advancing bioorthogonal chemistry, particularly in developing new tetrazines and dienophiles. These advancements have broadened the potential applications of tetrazine bioorthogonal chemistry in imaging, detection, diagnostics, and beyond (Wu & Devaraj, 2018).
Eigenschaften
Molekularformel |
C40H46N7O+ |
|---|---|
Molekulargewicht |
640.86 |
IUPAC-Name |
6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide |
InChI |
InChI=1S/C40H45N7O/c1-28-42-44-38(45-43-28)30-24-22-29(23-25-30)27-41-37(48)21-8-7-13-26-47-34-18-12-10-16-32(34)40(4,5)36(47)20-14-19-35-39(2,3)31-15-9-11-17-33(31)46(35)6/h9-12,14-20,22-25H,7-8,13,21,26-27H2,1-6H3/p+1 |
InChI-Schlüssel |
LZSZEWSNRFPYNS-UHFFFAOYSA-O |
SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=CC=CC=C4C(C3=CC=CC5=[N+](C6=CC=CC=C6C5(C)C)C)(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Cyanine3 tetrazine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-(1H-pyrrol-1-yl)phenyl)-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one](/img/structure/B1192533.png)


